Sodium (Z)-hexadec-9-enoate
Overview
Description
Palmitoleic Acid (sodium salt) is the sodium salt form of palmitoleic acid, an omega-7 monounsaturated fatty acidIt is a rare component of fats and is commonly found in the glycerides of human adipose tissue . Palmitoleic acid is biosynthesized from palmitic acid by the action of the enzyme Stearoyl-CoA desaturase-1 .
Mechanism of Action
Target of Action
Sodium palmitoleate, also known as palmitoleic acid, primarily targets enzymes such as stearoyl-CoA desaturase-1 and fatty acid desaturase 2 . These enzymes are involved in the synthesis of palmitoleic acid from palmitic acid . Additionally, palmitoleic acid has been found to interact with proteins like UDP-3-O-[3-hydroxymyristoyl] N-acetylglucosamine deacetylase, fatty-acid peroxygenase, and bifunctional P-450/NADPH-P450 reductase .
Mode of Action
Palmitoleic acid is synthesized from palmitic acid by the action of the enzyme stearoyl-CoA desaturase-1 . It has been described as a lipokine, able to regulate different metabolic processes . It is known to improve insulin sensitivity in liver and skeletal muscles, and has anti-inflammatory properties . Many of the effects of palmitoleic acid are due to its activation of PPAR-alpha .
Biochemical Pathways
The synthesis of palmitoleic acid involves the conversion of palmitic acid by the action of stearoyl-CoA desaturase-1 . This process is part of the fatty acid metabolism pathway. Palmitoleic acid plays a key role in metabolic regulation, affecting diseases such as diabetes, cardiovascular disease, and nonalcoholic fatty liver disease .
Pharmacokinetics
It is known that palmitoleic acid is a component of fats and is present in all tissues, but is found in higher concentrations in the liver . It is also known to be proportional to fat mass and total NEFA levels .
Result of Action
Palmitoleic acid has been shown to have diverse effects in cell lines, animal models, and humans . It has been attributed with numerous beneficial effects, including an increase in insulin sensitivity in muscle, β cell proliferation, prevention of endoplasmic reticulum stress, and lipogenic activity in white adipocytes .
Biochemical Analysis
Biochemical Properties
Sodium palmitoleate interacts with various enzymes, proteins, and other biomolecules. It has been shown to enhance lipogenesis, cellular steatosis in various cell lines , and increase oxygen consumption, fatty acid oxidation, and ATP content in white adipocytes . These interactions significantly influence the biochemical reactions in which sodium palmitoleate is involved .
Cellular Effects
Sodium palmitoleate has diverse effects on various types of cells and cellular processes. It has been shown to increase insulin sensitivity in muscle, β cell proliferation, prevent endoplasmic reticulum stress, and lipogenic activity in white adipocytes . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, sodium palmitoleate exerts its effects through various mechanisms. It has been found to decrease intracellular gentamicin contents, abolish gentamicin-induced accumulation of reactive oxygen species, indicating involvement of gentamicin metabolism and redox homeostasis in sodium palmitoleate-promoted gentamicin resistance in E. coli .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, sodium palmitoleate has been observed to enhance energy expenditure in adipocytes through TAG/FA cycle stimulation, FA oxidation, oxygen consumption, and increased protein expression of subunits representing complex II, III, and V of the mitochondrial electron transport chain .
Metabolic Pathways
Sodium palmitoleate is involved in various metabolic pathways. It plays a role in fatty acid metabolism and glycerolipid metabolism . It also interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels .
Transport and Distribution
Sodium palmitoleate is transported and distributed within cells and tissues. It has been found that exogenous sodium palmitoleate mediates lipid composition and distribution in the cell membrane, enhances lipid unsaturation and membrane fluidity, and maintains cellular morphology, surface roughness, and integrity .
Subcellular Localization
The attachment of palmitoyl groups is known to alter the membrane affinity of the substrate protein, changing its subcellular localization, stability, and protein-protein interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Palmitoleic Acid (sodium salt) can be synthesized through the neutralization of palmitoleic acid with sodium hydroxide. The reaction involves dissolving palmitoleic acid in a suitable solvent, such as ethanol, and then adding an equimolar amount of sodium hydroxide. The mixture is stirred until the reaction is complete, resulting in the formation of Palmitoleic Acid (sodium salt).
Industrial Production Methods: Industrial production of Palmitoleic Acid (sodium salt) often involves the extraction of palmitoleic acid from natural sources such as sea buckthorn pulp oil. The extracted palmitoleic acid is then subjected to a two-step solvent crystallization and molecular distillation process to achieve high purity . The purified palmitoleic acid is then neutralized with sodium hydroxide to produce Palmitoleic Acid (sodium salt).
Types of Reactions:
Oxidation: Palmitoleic Acid (sodium salt) can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: It can be reduced to form saturated fatty acids.
Substitution: It can participate in substitution reactions where the hydrogen atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst such as palladium.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.
Major Products Formed:
Oxidation: Formation of hydroperoxides and other oxidation products.
Reduction: Formation of palmitic acid.
Substitution: Formation of halogenated derivatives and other substituted products.
Scientific Research Applications
Palmitoleic Acid (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Medicine: Investigated for its potential anti-inflammatory and insulin-sensitizing effects.
Industry: Used in the formulation of cosmetics and skincare products due to its moisturizing properties.
Comparison with Similar Compounds
Sapienic Acid: Another omega-7 monounsaturated fatty acid with similar properties but different positional isomerism.
Hypogeic Acid: A positional isomer of palmitoleic acid produced from the partial β-oxidation of oleic acid.
Uniqueness: Palmitoleic Acid (sodium salt) is unique due to its specific anti-inflammatory and insulin-sensitizing properties, which are not as pronounced in other similar compounds. Its role in wound healing and skin health also sets it apart from other fatty acids .
Properties
IUPAC Name |
sodium;(Z)-hexadec-9-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h7-8H,2-6,9-15H2,1H3,(H,17,18);/q;+1/p-1/b8-7-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQADNICIQOBXGR-CFYXSCKTSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901016441 | |
Record name | sodium (Z)-hexadec-9-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901016441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6610-24-8 | |
Record name | Sodium palmitoleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006610248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | sodium (Z)-hexadec-9-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901016441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium (Z)-hexadec-9-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.875 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM PALMITOLEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KXN90LI9Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key advantages of incorporating sodium palmitoleate into soap formulations?
A1: Sodium palmitoleate, often combined with other fatty acid salts like sodium palm kernelate to form a soap base, offers several advantages in soap formulations. Research indicates that soaps using a sodium palmitoleate-sodium palm kernelate base exhibit good hard water resistance []. Additionally, these soaps demonstrate a desirable skin moisturizing effect, leaving the skin feeling moist and smooth after use, as opposed to tight and dry [].
Q2: Are there any modifications done to improve the properties of sodium palmitoleate in soap applications?
A2: While the provided research doesn't detail specific modifications to sodium palmitoleate itself, it highlights the use of additional ingredients to enhance the soap's overall properties. For instance, one formulation incorporates a blend of sodium palmitoleate, sodium cocoate, sodium stearate, and sodium myristate alongside other surfactants to achieve rich and meticulous foam formation, improved detergency, and a milder feel on the skin []. This suggests that combining sodium palmitoleate with other fatty acid salts can be an effective strategy for optimizing soap performance.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.